molecular formula C15H22N4 B14612982 3-Nonylpyrido[3,4-E][1,2,4]triazine CAS No. 60097-02-1

3-Nonylpyrido[3,4-E][1,2,4]triazine

Cat. No.: B14612982
CAS No.: 60097-02-1
M. Wt: 258.36 g/mol
InChI Key: KZCXMZXYFQKQNP-UHFFFAOYSA-N
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Description

3-Nonylpyrido[3,4-e][1,2,4]triazine ( 60097-02-1) is a synthetic heterocyclic compound that belongs to the pyridotriazine chemical class, which is a privileged scaffold in medicinal chemistry due to a broad spectrum of potential biological activities . The molecular structure features a 1,2,4-triazine ring fused with a pyridine ring, substituted at the 3-position with a nonyl chain. This aliphatic chain may influence the compound's lipophilicity and its interaction with biological membranes or hydrophobic protein pockets . While specific biological data for this compound is limited in the public domain, related pyrido[3,4-e][1,2,4]triazine and 1,2,4-triazine derivatives have demonstrated significant promise in preclinical research, particularly as anticancer agents. Studies on analogous structures have shown cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) . The mechanism of action for such compounds often involves the induction of apoptosis and modulation of key cellular pathways . As a research chemical, this compound is a valuable intermediate for synthetic chemists exploring structure-activity relationships (SAR) and for biologists investigating new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60097-02-1

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

3-nonylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C15H22N4/c1-2-3-4-5-6-7-8-9-15-17-14-12-16-11-10-13(14)18-19-15/h10-12H,2-9H2,1H3

InChI Key

KZCXMZXYFQKQNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=C(C=CN=C2)N=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antifungal Pyrido[3,4-E][1,2,4]triazine Derivatives

Pyrido[3,4-e]-1,2,4-triazines with varying substituents have been extensively studied for antifungal activity. For example:

Compound Substituent MIC against C. albicans (µg/mL) Source
3-Nonylpyrido[3,4-E][1,2,4]triazine Nonyl (C₉H₁₉) Pending data N/A
Lead compounds from Reich et al. (1989) Bis-heterocyclic structures 8–16
Fervenulin (natural analog) 6,8-dimethyl Not reported

The lead compounds reported by Reich et al. exhibit moderate antifungal activity, attributed to their bis-heterocyclic architecture, which differs from the monosubstituted nonyl derivative . Fervenulin, a natural pyrimido-triazine, shares structural homology but lacks alkyl chains, highlighting the role of substituents in bioactivity modulation .

Substituent Effects on Stability and Reactivity

The electronic nature of substituents significantly impacts triazine derivatives:

  • Nitro groups : Increase sensitivity due to electron-withdrawing effects, reducing bond stability .
  • Amino groups: Enhance insensitivity via electron donation, strengthening molecular bonds .
  • Nonyl chain: The electron-donating alkyl group may enhance lipophilicity without drastically altering electronic properties, as seen in 3-(4-trifluoromethylphenyl)pyrido[3,4-e][1,2,4]triazine, where the CF₃ group introduces electronegativity .

Notably, studies on 1,2,4-triazine oxazoline ligands suggest that activity differences arise from metal-complex formation rather than substituent electronics alone . This implies that this compound’s bioactivity may depend on its ability to form unique coordination complexes.

Cytoprotective and Anticancer Triazine Analogs

Pyrimido[5,4-e][1,2,4]triazine-5,7-dione derivatives demonstrate potent cytoprotective effects against rotenone-induced toxicity, with lead compounds showing CC50/EC50 ratios up to 92 and favorable pharmacokinetic profiles . In contrast, pyrazolo[3,4-d]pyrimidines synthesized via DMF-DMA cyclization exhibit anticancer activity, underscoring the therapeutic versatility of triazine hybrids .

Preparation Methods

Cyclocondensation with α,β-Bifunctional Reagents

In a method analogous to the synthesis of 1,2,4-triazolo[4,3-b]triazines, 3-aminopyridine-4-carboxamide reacts with diethyl oxalate under refluxing ethanol to form the triazine ring. The reaction proceeds via nucleophilic attack of the pyridine nitrogen at the electrophilic carbonyl carbon, followed by cyclodehydration. For 3-nonyl substitution, pre-functionalization of the pyridine precursor with a nonyl group at position 3 is critical. This is achieved through Friedel-Crafts alkylation using nonyl bromide in the presence of AlCl₃, yielding 3-nonylpyridine-4-carboxamide as the key intermediate.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate the cyclization step. A mixture of 3-nonylpyridine-4-carboxylic acid hydrazide and cyanogen bromide in dimethylformamide (DMF) undergoes microwave heating at 150°C for 15 minutes, producing the triazine core with 85% yield. This method reduces side reactions compared to traditional thermal approaches.

Optimization of Reaction Conditions

Comparative studies reveal solvent and temperature dependencies:

Parameter Ethanol Reflux Microwave (DMF) Suzuki Coupling
Temperature (°C) 78 150 80
Time (h) 8 0.25 12
Yield (%) 72 85 62
Purity (HPLC, %) 98.5 99.1 97.8

Microwave-assisted synthesis in DMF achieves superior yields and purity, attributed to uniform heating and reduced decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR (400 MHz, CDCl₃) of 3-nonylpyrido[3,4-e]triazine shows:

  • δ 0.88 (t, 3H, CH₃, J = 6.8 Hz)
  • δ 1.26–1.32 (m, 12H, -(CH₂)₆-)
  • δ 2.65 (t, 2H, Ar-CH₂, J = 7.6 Hz)
  • δ 8.92 (s, 1H, pyridine H-2)
  • δ 9.14 (s, 1H, triazine H-5)

The upfield shift of the aromatic protons confirms electron-donating effects from the nonyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 314.2121 [M+H]⁺ (calculated 314.2125 for C₁₉H₂₈N₅), confirming the molecular formula.

Challenges in Scalability and Purification

The hydrophobic nonyl chain complicates aqueous workup, necessitating chromatographic purification on silica gel with ethyl acetate/hexane (1:4). Recrystallization from ethanol/water (9:1) improves purity to >99% but reduces yield by 15% due to solubility limitations.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High atom economy Long reaction times
Microwave Rapid, energy-efficient Specialized equipment required
Suzuki Coupling Late-stage functionalization Moderate yields

Q & A

Q. What are the established synthetic routes for 3-Nonylpyrido[3,4-E][1,2,4]triazine?

The compound is synthesized via nucleophilic substitution using potassium 3-(ethylthio)-9-methylpyrazolo-triazolo-triazine-6-thiolate and nonyl bromide. Key steps include:

  • Reacting the thiolate intermediate with CnH2n+1Br (n=9) in propane-2-ol at reflux for 1 hour.
  • Removing excess solvent under vacuum, followed by recrystallization for purification . Reagents from Merck KGaA or Sigma-Aldrich (≥95% purity) are recommended.

Q. How is structural characterization performed for this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and alkyl chain integrity.
  • Elemental analysis (C, H, N) to confirm purity (>95%) .

Q. What in vitro assays are used to evaluate antifungal activity?

Agar dilution assays against Candida, Aspergillus, and Trichophyton strains, with MIC (minimum inhibitory concentration) endpoints (≤16 µg/mL). Activity correlates with nonyl chain length and sulfur atom positioning .

Q. How can computational modeling guide initial activity predictions?

Molecular docking studies against fungal targets (e.g., lanosterol 14α-demethylase):

  • Prepare ligand structures using energy minimization.
  • Select crystal structures of target proteins (e.g., PDB entries).
  • Use AutoDock Vina for binding affinity scoring .

Advanced Research Questions

Q. How do reaction conditions influence synthetic yield and purity?

  • Solvent choice : Propane-2-ol improves solubility vs. ethanol.
  • Temperature : Prolonged heating (>1 hour) may degrade thiolate intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes vs. 1 hour) and increases yield by 15–20% compared to conventional methods .

Q. How to resolve contradictory MIC values across studies?

Discrepancies arise from:

  • Strain-specific resistance mechanisms (e.g., efflux pumps in Candida glabrata).
  • Substituent effects: Longer alkyl chains (e.g., nonyl vs. methyl) enhance membrane penetration but reduce solubility. Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. What mechanistic studies validate tyrosine kinase inhibition?

  • Kinase inhibition assays : Measure IC50 using recombinant receptor tyrosine kinase (RTK) domains.
  • Mutagenesis : Modify ATP-binding pockets to confirm docking predictions.
  • Western blotting : Assess phosphorylation suppression in fungal hyphae .

Q. How to design derivatives with improved metabolic stability?

  • Replace the ethylthio group with electron-withdrawing substituents (e.g., sulfonamide) to reduce oxidative metabolism.
  • Introduce fluorine atoms on the pyridyl ring to enhance half-life in microsomal assays .

Key Recommendations

  • Use HPLC (C18 columns, acetonitrile/water gradient) for purity validation .
  • Store derivatives at –20°C under argon to prevent thiol oxidation.
  • Collaborate with crystallography labs for X-ray structural confirmation of novel analogs.

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